molecular formula C17H25N3O3 B14782243 benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

Cat. No.: B14782243
M. Wt: 319.4 g/mol
InChI Key: AXTAPLXZZHJEDP-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Aminopropanoyl Group: This step involves the acylation of the pyrrolidine ring with 2-aminopropanoic acid or its derivatives.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the carbamate can produce an amine derivative.

Scientific Research Applications

Benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate moiety are crucial for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure and exhibit similar biological activities.

    Carbamate Compounds: Other carbamates, such as carbaryl and fenobucarb, are used in agriculture and medicine for their insecticidal and therapeutic properties.

Uniqueness

Benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-8-15(11-20)10-19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3

InChI Key

AXTAPLXZZHJEDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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